molecular formula C10H11BrN2O4 B8562597 2-Bromo-N-(2-hydroxy-5-nitro-phenyl)-2-methyl-propionamide

2-Bromo-N-(2-hydroxy-5-nitro-phenyl)-2-methyl-propionamide

Cat. No. B8562597
M. Wt: 303.11 g/mol
InChI Key: SWCOMQPHZJHFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(2-hydroxy-5-nitro-phenyl)-2-methyl-propionamide is a useful research compound. Its molecular formula is C10H11BrN2O4 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11BrN2O4

Molecular Weight

303.11 g/mol

IUPAC Name

2-bromo-N-(2-hydroxy-5-nitrophenyl)-2-methylpropanamide

InChI

InChI=1S/C10H11BrN2O4/c1-10(2,11)9(15)12-7-5-6(13(16)17)3-4-8(7)14/h3-5,14H,1-2H3,(H,12,15)

InChI Key

SWCOMQPHZJHFSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-4-nitro-phenol (3.08 g, Aldrich) was stirred with THF (30 ml, Aldrich) in an ice bath. 2-Bromo-2-methyl-propionyl bromide (2.47 ml, Aldrich) and Et3N (2.0 g, Aldrich) was slowly added via syringe. The mixture was stirred for 45 min then poured into ice. The aqueous phase was extracted by EtOAc (50 mL×4). The organic layer was dried and concentrated. The desired product was crystallized from EtOAc. (Chem. Pharm. Bull 1996, 44(1) 103-114).
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
solvent
Reaction Step Two

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